[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate
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Overview
Description
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, sulfonylation, and chlorination. Common reagents used in these reactions include butanoyl chloride, 4-chlorophenyl sulfonyl chloride, and trichlorobenzene. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing advanced techniques such as catalytic reactors and automated control systems. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives that target specific biomolecules, enabling detailed investigations into biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research into these properties can lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, altering their activity and triggering downstream effects. For example, the sulfonylamino group may inhibit enzyme activity by binding to the active site, while the chlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl4NO5S/c1-3-5-16(26)25(31(28,29)13-9-7-12(21)8-10-13)15-11-14(22)20(19(24)18(15)23)30-17(27)6-4-2/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRPSLLJYCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1Cl)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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